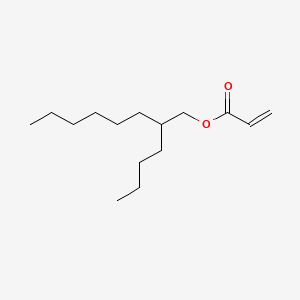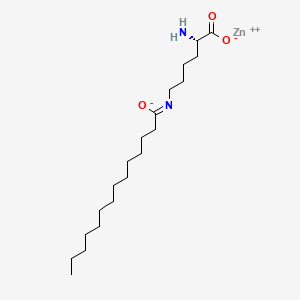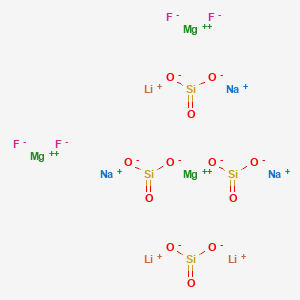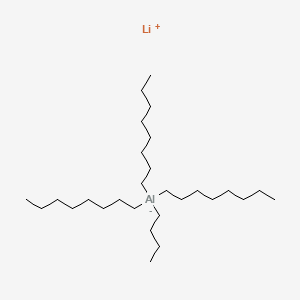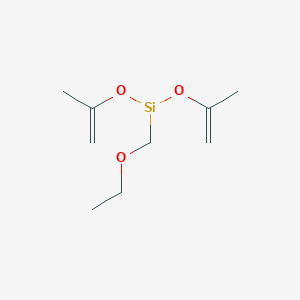
Ethoxymethylbis((1-methylvinyl)oxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxymethylbis((1-methylvinyl)oxy)silane is a silane coupling agent known for its ability to enhance the adhesion between organic polymers and inorganic materials. This compound is particularly valuable in the field of material science due to its unique chemical structure, which allows it to form strong covalent bonds with both organic and inorganic surfaces.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethoxymethylbis((1-methylvinyl)oxy)silane typically involves the reaction of vinyltrimethoxysilane with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Vinyltrimethoxysilane+Ethanol→this compound+Methanol
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Ethoxymethylbis((1-methylvinyl)oxy)silane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are crucial for its application as a coupling agent.
Common Reagents and Conditions
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanol groups. This reaction is typically catalyzed by acids or bases.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, which are essential for creating strong adhesive interfaces.
Polymerization: this compound can polymerize with other monomers to form cross-linked networks, enhancing the mechanical properties of composite materials.
Major Products Formed
The major products formed from these reactions include siloxane polymers and cross-linked networks, which are integral to the compound’s function as a coupling agent.
Wissenschaftliche Forschungsanwendungen
Ethoxymethylbis((1-methylvinyl)oxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to improve the adhesion between different materials in composite formulations.
Biology: The compound is employed in the modification of biomaterials to enhance their compatibility with biological tissues.
Medicine: In medical research, this compound is used to develop advanced drug delivery systems and medical implants.
Industry: The compound is widely used in the production of coatings, adhesives, and sealants to improve their performance and durability.
Wirkmechanismus
The mechanism of action of ethoxymethylbis((1-methylvinyl)oxy)silane involves the formation of covalent bonds between its silane groups and the surfaces of organic and inorganic materials. This bonding enhances the interfacial adhesion, leading to improved mechanical properties of the composite materials. The molecular targets include hydroxyl groups on the surfaces of inorganic materials and functional groups on organic polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Vinyltrimethoxysilane
- Vinyltriethoxysilane
- Methacryloxypropyltrimethoxysilane
Uniqueness
Ethoxymethylbis((1-methylvinyl)oxy)silane is unique due to its dual functionality, which allows it to interact with both organic and inorganic surfaces. This dual functionality makes it more versatile compared to other silane coupling agents, which may only interact with one type of surface.
Eigenschaften
CAS-Nummer |
80228-88-2 |
|---|---|
Molekularformel |
C9H17O3Si |
Molekulargewicht |
201.31 g/mol |
InChI |
InChI=1S/C9H17O3Si/c1-6-10-7-13(11-8(2)3)12-9(4)5/h2,4,6-7H2,1,3,5H3 |
InChI-Schlüssel |
WPHRORLDVQPXNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC[Si](OC(=C)C)OC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


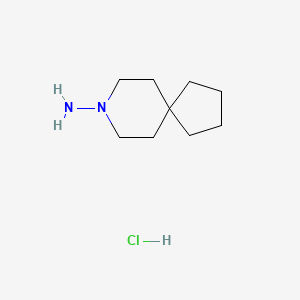

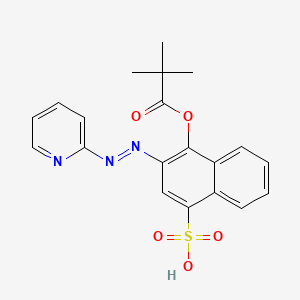
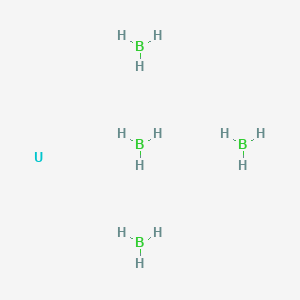
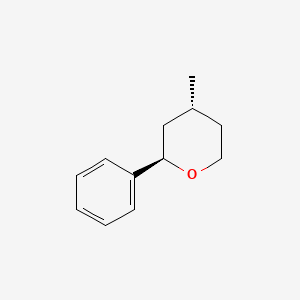

![4-Pyridinecarboxylic acid, 2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydro-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrido[3,4-b]indol-1-yl]-](/img/structure/B12651012.png)

